molecular formula C11H6F4O2 B5515266 2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one CAS No. 242460-36-2

2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

Cat. No. B5515266
CAS RN: 242460-36-2
M. Wt: 246.16 g/mol
InChI Key: TWQQRWHFBLKMAD-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethyl)-4H-chromen-4-one is a compound with potential applications in various scientific fields. It belongs to a broader class of compounds known as chromen-4-ones or coumarins, which are of significant interest due to their diverse biological activities and applications in organic synthesis.

Synthesis Analysis

Several methods have been developed for synthesizing related compounds, such as 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, through one-pot multi-component reactions involving aldehydes, 1,3-cyclohexanedione, and trifluoromethyl-containing heterocycles (Song et al., 2008). Additionally, synthesis strategies for 3-((trifluoromethyl)thio)-4H-chromen-4-one involve the use of AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species (Xiang & Yang, 2014).

Molecular Structure Analysis

The molecular structure of these compounds often includes a chromen-4-one core, which is a common feature in many biologically active natural products. This core can be functionalized at various positions to yield compounds with high structural complexity (Izquierdo et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as nucleophilic addition and cyclization. For example, 2-trifluoromethylchromones can undergo regioselective nucleophilic trifluoromethylation (Sosnovskikh et al., 2003). The presence of the trifluoromethyl group can enhance the biological activity of these compounds compared to their non-fluorinated analogues.

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the development of various synthetic strategies and chemical properties of compounds related to 2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one. For instance, Xiang and Yang (2014) described a facile and efficient synthetic strategy to create 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcasing the potential for chemical modification and functionalization of such compounds (Xiang & Yang, 2014). Additionally, studies by Zhou et al. (2013) and Dekamin et al. (2013) have developed novel synthesis methods for various 4H-chromene derivatives, indicating the versatility and potential applications in pharmaceutical and biomedical research (Zhou et al., 2013); (Dekamin et al., 2013).

Potential Applications in Biomedicine

The synthesis of biologically intriguing structures from chromene derivatives suggests broad applications in biomedical-program structures. The work of Zhou et al. (2013) highlights the potential for these compounds to be used in the creation of novel drug molecules and therapeutic agents (Zhou et al., 2013).

Eco-Friendly and Sustainable Approaches

Recent research has focused on developing eco-friendly and sustainable methods for synthesizing 4H-chromen-4-one derivatives. Brahmachari and Nurjamal (2017) reported a catalyst-free synthesis of various 4H-chromene derivatives, emphasizing the environmental benefits and sustainable aspects of these methods (Brahmachari & Nurjamal, 2017).

Advanced Applications and Technology Integration

The versatility of 4H-chromen-4-one derivatives is further demonstrated in advanced applications like nanotechnology. Maleki et al. (2017) used these derivatives in the electrosynthesis of silver nanoparticles, showcasing their potential in nanotechnology and materials science (Maleki et al., 2017).

properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4O2/c12-10(13)11(14,15)9-5-7(16)6-3-1-2-4-8(6)17-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQQRWHFBLKMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227414
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2,2-Tetrafluoroethyl)chromone

CAS RN

242460-36-2
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242460-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 2
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 3
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 4
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 5
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
Reactant of Route 6
2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

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